Identified Purity Specification Establishes a Quantitative Baseline for Reproducible Screening
The commercially available batch of the target compound is certified with a minimum purity of 95% . This specification is critical for dose‑response reproducibility in screening campaigns and serves as a differentiating benchmark when selecting a sourcing partner. Comparable analogs such as the 4‑fluoro isomer (CAS 860651-09-8) are also listed at 95% purity by the same vendor, indicating a consistent quality tier across the series ; however, the unsubstituted phenyl derivative (CAS 861206-17-9) is offered at only 90% purity . Therefore, the 3‑fluoro compound achieves a purity level equivalent to other fluorinated positional isomers but provides a 5‑percentage‑point advantage over the non‑fluorinated scaffold, reducing the risk of off‑target activity from impurities in early‑stage assays.
| Evidence Dimension | Minimum certified purity (HPLC/GC) |
|---|---|
| Target Compound Data | ≥ 95% |
| Comparator Or Baseline | 4-fluorophenyl isomer (CAS 860651-09-8): ≥ 95% ; non-fluorinated phenyl analog (CAS 861206-17-9): 90% |
| Quantified Difference | Equivalent purity to 4‑fluoro isomer; 5 percentage points higher than the non‑fluorinated phenyl analog. |
| Conditions | Vendor certificate of analysis; HPLC/GC purity specification |
Why This Matters
A quantified purity advantage directly influences the reliability of IC₅₀/MIC determinations in biological assays, making the target compound a more dependable choice for procurement when the non‑fluorinated comparator is considered.
